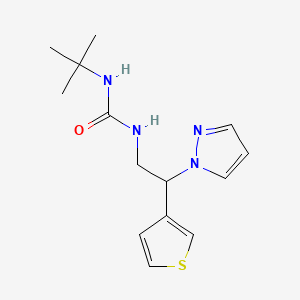
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Structure-based Drug Design
Research on N-pyrazole and N'-thiazole urea compounds has led to the development of potent inhibitors targeting the p38α MAP kinase, which is significant in inflammatory disease mechanisms. The structure-based design of these compounds, including variations with tert-butyl groups, underscores their potential in creating targeted therapies for diseases with an inflammatory component (Getlik et al., 2012).
Material Science and Gelation
In the realm of material science, specific urea derivatives have been explored for their gelation properties, offering insights into the development of novel materials with tailored physical characteristics. The study of hydrogels formed by certain urea compounds illustrates the impact of anion identity on gel morphology and rheology, presenting a method to fine-tune material properties (Lloyd & Steed, 2011).
Heterocyclic Compound Synthesis
The versatility of urea derivatives extends into the synthesis of novel heterocyclic compounds, showcasing the role of these molecules in diversifying chemical libraries. Such synthetic pathways contribute to the expansion of available compounds for testing in various biological and pharmacological assays (Abdelrazek et al., 2010).
Antibacterial Agents
Urea derivatives have been evaluated for their potential as antibacterial agents, indicating the breadth of pharmacological applications beyond their use in drug design against inflammatory targets. The synthesis of new heterocyclic compounds containing a sulfonamido moiety points to their promising antibacterial activities, offering a pathway for developing new antibiotics (Azab et al., 2013).
Chemical Synthesis and Catalysis
Further illustrating the chemical utility of urea derivatives, research into the synthesis of pyrazole and thiourea compounds has highlighted their role in generating acaricidal activity, which could lead to new approaches in pest control. This underlines the compounds' significance in chemical synthesis and their potential applications in agricultural science (Xie Xian-ye, 2007).
Propiedades
IUPAC Name |
1-tert-butyl-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-14(2,3)17-13(19)15-9-12(11-5-8-20-10-11)18-7-4-6-16-18/h4-8,10,12H,9H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIZRNGRPFMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


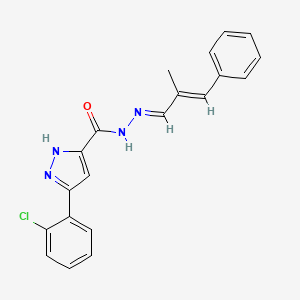
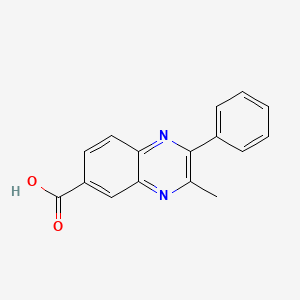
![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)
![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
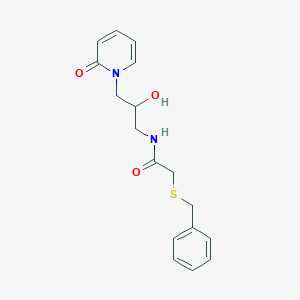
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
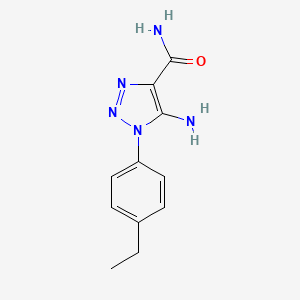

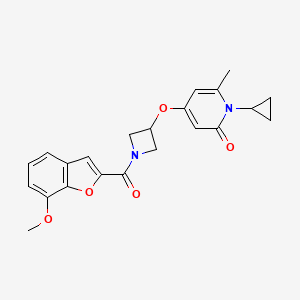
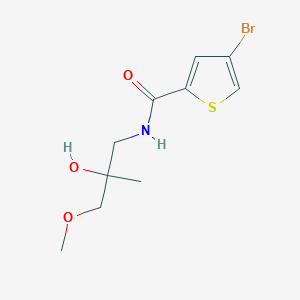
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)